
2-Amino-3-(6-iodopyridin-3-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-(6-iodopyridin-3-yl)propanoic acid is a heterocyclic compound that contains both an amino group and a pyridine ring substituted with an iodine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(6-iodopyridin-3-yl)propanoic acid can be achieved through several methods. One common approach involves the iodination of 2-Amino-3-(pyridin-3-yl)propanoic acid. This can be done using iodine and a suitable oxidizing agent under controlled conditions to ensure selective iodination at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions, thereby optimizing the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3-(6-iodopyridin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of deiodinated derivatives.
Substitution: Formation of hydroxyl, amino, or alkyl-substituted derivatives.
Aplicaciones Científicas De Investigación
2-Amino-3-(6-iodopyridin-3-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-(6-iodopyridin-3-yl)propanoic acid involves its interaction with specific molecular targets. The iodine atom on the pyridine ring can participate in halogen bonding, which can influence the compound’s binding affinity to various receptors or enzymes. Additionally, the amino group can form hydrogen bonds, further stabilizing the interaction with the target molecule .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-3-(6-bromopyridin-3-yl)propanoic acid: Similar structure but with a bromine atom instead of iodine.
2-Amino-3-(6-chloropyridin-3-yl)propanoic acid: Contains a chlorine atom instead of iodine.
2-Amino-3-(pyridin-2-yl)propanoic acid: Lacks the halogen substitution on the pyridine ring.
Uniqueness
2-Amino-3-(6-iodopyridin-3-yl)propanoic acid is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The larger atomic radius and higher electronegativity of iodine compared to other halogens can lead to distinct interactions with molecular targets, making this compound particularly valuable in medicinal chemistry and material science .
Propiedades
Fórmula molecular |
C8H9IN2O2 |
|---|---|
Peso molecular |
292.07 g/mol |
Nombre IUPAC |
2-amino-3-(6-iodopyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C8H9IN2O2/c9-7-2-1-5(4-11-7)3-6(10)8(12)13/h1-2,4,6H,3,10H2,(H,12,13) |
Clave InChI |
VDDDJIMKXUNHFP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1CC(C(=O)O)N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Amino-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B12961076.png)
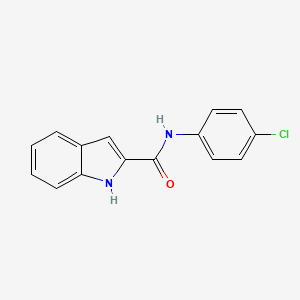
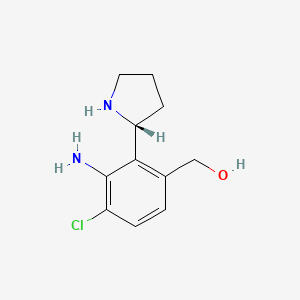

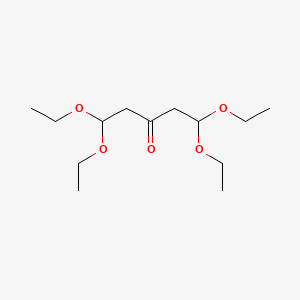
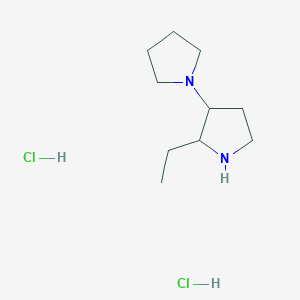
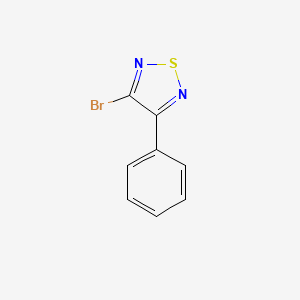
![3-((2-(2-Fluorophenoxy)ethyl)thio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B12961120.png)






